6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,5-dimethoxyanthranilic acid.
Acylation: The starting material undergoes acylation using methyl malonyl chloride in the presence of triethylamine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under basic conditions to yield the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.
Scientific Research Applications
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.
Industry: The compound is used in the development of fluorescent probes and other analytical reagents.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone with potent antibacterial activity.
Norfloxacin: Another quinolone used to treat urinary tract infections.
Moxifloxacin: A quinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at positions 6 and 7 enhances its stability and bioavailability compared to other quinolones .
Properties
Molecular Formula |
C11H7F2NO3 |
---|---|
Molecular Weight |
239.17 g/mol |
IUPAC Name |
6,7-difluoro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-14-9-4-8(13)7(12)2-5(9)6(11(16)17)3-10(14)15/h2-4H,1H3,(H,16,17) |
InChI Key |
CNAFNCVIOGIBHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=CC1=O)C(=O)O)F)F |
Origin of Product |
United States |
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